5-Bromo-7-chloro-2,3-dihydrobenzofuran-4-carbaldehyde
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Overview
Description
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a benzofuran derivative, followed by the introduction of the carboxaldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzofuran derivatives.
Scientific Research Applications
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
- 7-chloro-2,3-dihydrobenzo[b]furan-4-carbaldehyde
- 5-bromo-7-chloro-2,3-dihydrobenzo[b]furan
Uniqueness
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is unique due to the specific combination of bromine, chlorine, and aldehyde functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6BrClO2 |
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Molecular Weight |
261.50 g/mol |
IUPAC Name |
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-8(11)9-5(1-2-13-9)6(7)4-12/h3-4H,1-2H2 |
InChI Key |
KMCKVMSDSZDGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2Cl)Br)C=O |
Origin of Product |
United States |
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